molecular formula C18H20N4O3 B2900559 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1421443-51-7

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea

Cat. No.: B2900559
CAS No.: 1421443-51-7
M. Wt: 340.383
InChI Key: ALSJXSOSVHVVSR-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline, furan-2-carbaldehyde, and 1-methyl-1H-pyrazole-3-carboxylic acid. The synthesis process may involve the following steps:

    Formation of the intermediate: The reaction between 2-ethoxyaniline and furan-2-carbaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

    Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-3-(furan-2-yl)urea: A structurally similar compound with a simpler pyrazole moiety.

    1-(2-ethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea: Lacks the furan ring, making it less complex.

    1-(2-ethoxyphenyl)-3-(5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)urea: Similar but without the methyl group on the pyrazole ring.

Uniqueness

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the furan and pyrazole rings, along with the ethoxyphenyl group, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-24-16-8-5-4-7-14(16)20-18(23)19-12-13-11-15(22(2)21-13)17-9-6-10-25-17/h4-11H,3,12H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSJXSOSVHVVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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